4-Cyclohexylbut-2-ynamide
Description
Structure
3D Structure
Properties
CAS No. |
920287-05-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-cyclohexylbut-2-ynamide |
InChI |
InChI=1S/C10H15NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-7H2,(H2,11,12) |
InChI Key |
PBAPXCWTIQQZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC#CC(=O)N |
Origin of Product |
United States |
Reactivity and Transformative Organic Reactions of 4 Cyclohexylbut 2 Ynamide
Electronic Structure and Activation Modes of the Alkynyl Amide Functional Group
The functional group of an alkynyl amide is characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, which in turn bears an electron-withdrawing group. This structure gives ynamides both nucleophilic and electrophilic properties. rsc.orgdicp.ac.cn The reactivity of the ynamide can be adjusted by changing the electron-withdrawing group on the nitrogen, making them versatile building blocks in organic chemistry. nih.gov
Polarization Effects of the Nitrogen Atom on the Carbon-Carbon Triple Bond
The nitrogen atom directly attached to the alkyne in ynamides strongly activates and polarizes the triple bond. academie-sciences.fr The electron-donating nature of the nitrogen atom significantly polarizes the carbon-carbon triple bond, which can lead to high levels of reactivity and selectivity in chemical reactions. orgsyn.org While highly reactive, the presence of an electron-withdrawing group on the nitrogen atom lends stability to the ynamide molecule compared to the more sensitive ynamines. orgsyn.orgbrad.ac.uk This electron-withdrawing group not only stabilizes the molecule but can also function as a directing group or a chiral auxiliary in reactions. academie-sciences.frorgsyn.org The polarization makes the β-carbon nucleophilic and the α-carbon electrophilic. brad.ac.uk This inherent polarization is a key factor in the diverse reactivity of ynamides, influencing the regioselectivity of reactions like carbocupration, where the addition of an organocuprate can be directed by chelation to the electron-withdrawing group, overcoming the inherent polarization of the alkyne. academie-sciences.fr
Generation and Reactivity of Alkyne Radical Cations and Keteniminium Intermediates
Ynamides are effective precursors for generating highly reactive intermediates such as alkyne radical cations and keteniminium ions. orgsyn.orgresearchgate.net These intermediates are key to a variety of synthetic transformations. researchgate.net
Alkyne Radical Cations: A single-electron oxidation of the carbon-carbon triple bond in ynamides can generate alkyne radical cations. digitellinc.com The presence of the nitrogen atom in ynamides results in a lower oxidation potential compared to other alkynes, allowing for their generation under milder conditions, such as through visible-light photoredox catalysis. digitellinc.comchemrxiv.orgiu.edu The resulting ynamide radical cation is highly reactive, yet its reactivity is tempered by a keteniminium radical resonance contributor that enhances its stability and allows for controlled, selective transformations. chemrxiv.orgiu.edu These radical cations are electrophilic and can react with a range of heteroatom nucleophiles. chemrxiv.orgiu.edu For instance, photoredox-catalyzed generation of ynamide radical cations facilitates the direct hydroamination of ynamides with nitrogen heteroaromatic nucleophiles. chemrxiv.orgiu.edu
Keteniminium Intermediates: Keteniminium ions can be generated from ynamides through activation with an acid, an electrophile, or a π-acidic metal complex. researchgate.netnih.govacs.org These "activated" keteniminium ions, bearing an electron-withdrawing group on the nitrogen, are among the most electrophilic intermediates known and can react with even weak nucleophiles. researchgate.netacs.org Their high electrophilicity enables reactions that are not feasible with other alkynes or less activated keteniminium ions. acs.org For example, the activation of ynamides with a Brønsted acid generates a keteniminium intermediate that can undergo tandem hydroalkoxylation/Claisen rearrangement to form eight-membered lactams. sioc-journal.cn Similarly, gold-catalyzed reactions of ynamides can proceed through a transient activated gold-keteniminium ion, which can trigger subsequent reactions like a iu.eduacs.org-hydride shift and cyclization. acs.org
Hydrofunctionalization Reactions Involving 4-Cyclohexylbut-2-ynamide as a Substrate
Hydrofunctionalization reactions of ynamides, such as this compound, involve the addition of a hydrogen atom and a functional group across the carbon-carbon triple bond. These reactions are valuable for creating complex nitrogen-containing molecules.
Regio- and Stereoselective Hydroamidation of Alkynes with Amides
The hydroamidation of ynamides with amides can be achieved with high regio- and stereoselectivity. One method describes an intermolecular trans-selective β-hydroamidation of ynamides to produce (Z)-ethene-1,2-diamide derivatives. acs.org This reaction proceeds under basic conditions, for instance using sodium hydride (NaH), and does not require a transition-metal catalyst. acs.org The process demonstrates good functional group tolerance and is applicable to a wide range of ynamides and secondary amides, offering excellent regio- and stereoselectivities. acs.org In a specific example, the reaction of an ynamide with N,4-dimethylbenzenesulfonamide using NaH as a base resulted in the corresponding (Z)-ethene-1,2-diamide with a Z:E ratio greater than 99:1 and in 93% yield. acs.org
Hydroamination Pathways for Ynamides with Nitrogen Nucleophiles
Ynamides can undergo hydroamination with various nitrogen nucleophiles, providing routes to functionalized enamides.
A direct hydroamination of ynamides with nitrogen heteroaromatic nucleophiles like pyrazoles, triazoles, benzotriazoles, indazoles, and tetrazoles can be achieved using an organocatalytic photoredox system. chemrxiv.orgiu.edu This method results in the formation of (Z)-α-azole enamides. chemrxiv.orgiu.edu The reaction is proposed to proceed through the single-electron oxidation of the ynamide to form an alkyne radical cation intermediate. chemrxiv.orgiu.edu This photocatalytic approach provides a metal-free route to valuable α-heteroarene substituted enamides and complements traditional acid or transition metal-catalyzed ynamide reactions. iu.edu The reaction of ynamides with pyrazole (B372694) systems under these conditions has been shown to be efficient. researchgate.net
Mechanistic Studies of Photoredox Catalyzed Hydroamination
Photoredox catalysis has emerged as a powerful method for C-N bond formation under mild conditions. nih.gov The hydroamination of ynamides, including derivatives like this compound, can be achieved using visible-light-active photocatalysts. chemrxiv.orgdigitellinc.com The proposed mechanism for the hydroamination of ynamides with nitrogen heteroaromatic nucleophiles, such as pyrazoles or triazoles, initiates with the single-electron oxidation of the electron-rich ynamide by an excited-state photocatalyst (e.g., an acridinium (B8443388) salt). chemrxiv.orgdigitellinc.com This process generates a highly reactive ynamide radical cation. chemrxiv.org
The generation of this alkyne radical cation is a key step, facilitated by the lower oxidation potential of ynamides compared to other alkynes. digitellinc.com Subsequent nucleophilic attack by the azole onto the radical cation, followed by a proton transfer and reduction of the intermediate radical by the reduced photocatalyst, ultimately yields the (Z)-α-azole enamide product. chemrxiv.org Control experiments, including radical-quenching and fluorescence quenching studies, support the intermediacy of the alkyne radical cation in these reactions. digitellinc.com
A general catalytic cycle for the photoredox hydroamination of primary amines with alkenes, which shares mechanistic principles, is depicted below:
Excitation of the photocatalyst (e.g., Ir(III) complex) by visible light. nih.gov
Single-electron transfer (SET) from the amine to the excited photocatalyst, generating an aminium radical cation (ARC) and the reduced photocatalyst (Ir(II)). nih.govnih.gov
The ARC adds to a nucleophilic partner, such as an alkene (or in this context, the ynamide itself could be the radical cation precursor). nih.gov
The resulting carbon-centered radical is reduced, and after proton transfer, the final product is formed, and the photocatalyst is regenerated. ucla.edu
Hydrative Aminoxylation of Ynamides: Polar-Radical Crossover and Cationic Pathways
The hydrative aminoxylation of ynamides represents a unique transformation that can proceed via two distinct mechanistic pathways, both utilizing the persistent radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its oxidized oxoammonium form (TEMPO+). nih.govd-nb.infonih.gov This reaction provides access to functionalized α-amino ketone derivatives from substrates like this compound.
The first mechanism is a polar-radical crossover . nih.govd-nb.info It begins with the Brønsted acid-promoted activation of the ynamide to form a keteniminium ion intermediate. d-nb.info This electrophilic species is then intercepted by the TEMPO radical. The resulting radical cation undergoes reaction with water, followed by a second oxidation and deprotonation sequence to afford the final hydrative aminoxylation product. d-nb.info The requirement of 2.2 equivalents of TEMPO is a key mechanistic indicator for this pathway. d-nb.info
Alternatively, a cationic pathway can be operative, particularly when using the pre-oxidized TEMPO+ salt with water. nih.govd-nb.info This route avoids the need for a strong Brønsted acid. Here, the reaction proceeds through a more classical nucleophile/electrophile interaction. d-nb.info This pathway is often faster and tolerates functional groups like silyl (B83357) ethers and nitriles. nih.gov The versatility of these conditions allows for the smooth conversion of ynamides with various aliphatic and aryl substituents. nih.govd-nb.info
| Substrate Type | Reagents | Pathway | Product Yield | Reference |
| Aliphatic Ynamide | TfOH, TEMPO, H₂O | Polar-Radical Crossover | Good to Excellent | d-nb.info |
| Aliphatic Ynamide | TEMPO⁺BF₄⁻, H₂O | Cationic | Comparable to Crossover | nih.govd-nb.info |
This is an interactive data table based on findings for various aliphatic ynamides.
Cycloaddition and Annulation Reactions with this compound
Ynamides are excellent partners in cycloaddition reactions for the construction of complex cyclic and heterocyclic systems due to their unique reactivity. sioc-journal.cnnih.gov
Formal [2+2+2] Cycloadditions for Nitrogen Heterocycle Synthesis
Formal [2+2+2] cycloadditions involving ynamides provide a powerful route to nitrogen-containing heterocycles. A notable example is the gold-catalyzed cycloaddition of two distinct ynamide molecules with one nitrile molecule to synthesize 2,4-diaminopyridine derivatives. rsc.org This transformation is significant as the products are not easily accessible using more common low-valent metal catalysts. rsc.org Mechanistic studies suggest that the chemoselectivity of the reaction is directed by the nature of the sulfonamide protecting group on the ynamide nitrogen. rsc.org This allows for the controlled assembly of the pyridine (B92270) core from three simple, acyclic precursors. Intramolecular [2+2+2] cycloadditions of triynes are also a known method for forming heterocyclic systems. uv.es
Transition Metal-Catalyzed Cycloisomerization of Ynamides
Transition metals, particularly gold and platinum complexes, are highly effective catalysts for the cycloisomerization of ynamides, especially when they are incorporated into an enyne framework. nih.govrsc.org These reactions proceed through the activation of the alkyne by the metal catalyst, which facilitates an intramolecular nucleophilic attack by the tethered alkene. ucl.ac.uk This atom-economical process can lead to the formation of complex polycyclic structures in a single step. rsc.org For instance, the gold(III)-catalyzed cycloisomerization of a thio-ynamide has been shown to produce a cyclic dienamide in very good yield. bham.ac.uk While early transition metals like titanium have been used for enyne cycloisomerizations, gold catalysis has become a prominent tool for activating alkynes under mild conditions. ucl.ac.ukmit.edu The reaction often involves the formation of a vinyl-gold intermediate, which then undergoes further transformation to yield the cyclized product. ucl.ac.uk
Carboamination Reactions of Alkynes with Aryl Amides
Palladium- and ruthenium-catalyzed carboamination reactions offer a direct method for synthesizing nitrogen heterocycles, such as isoquinolones, from amides and alkynes. semanticscholar.org In these reactions, a C-H bond on the aryl group of the amide and the alkyne are functionalized in a tandem process. The mechanism typically involves the coordination of the amide to the metal center, followed by C-H activation to form a metallacycle intermediate. semanticscholar.org This intermediate then undergoes carbometalation with the alkyne partner. Subsequent reductive elimination releases the heterocyclic product and regenerates the active catalyst. semanticscholar.org While many examples utilize electron-deficient alkynes or N-methoxy amides, the reaction of N-aryl benzamides with alkynes catalyzed by Pd(OAc)₂ has been shown to produce N-aryl isoquinolones. semanticscholar.org
| Catalyst | Amide Reactant | Alkyne Reactant | Product | Reference |
| Pd(OAc)₂ | Anilines | Electron-deficient alkynes | Indoles | semanticscholar.org |
| [RuCl₂(p-cymene)]₂ | N-methoxy aryl amides | Aryl/alkyl(phenylethynyl)sulfanes | S-tethered isoquinolones | semanticscholar.org |
| Pd(OAc)₂ | N-alkyl/aryl benzamides | Alkynes | N-aryl/alkyl isoquinolones | semanticscholar.org |
This interactive data table summarizes various carboamination reactions.
Bond Cleavage and Rearrangement Processes of Alkynamides
Beyond addition and cycloaddition reactions, ynamides can undergo fascinating transformations involving bond cleavage and skeletal rearrangement. sioc-journal.cn A key example is the ynamide Smiles rearrangement, which can be initiated by external radical sources. researchgate.net This process involves the cleavage of the ynamide bond and subsequent structural reorganization, enabling the formation of multiple new bonds in a single, rapid transformation without the need for photocatalysts or metals. researchgate.net The mechanism is believed to proceed via a radical pathway, where a sulfone radical, for example, can trigger the structural reshuffling of the ynamide. researchgate.net Such rearrangements highlight the ability to use the inherent reactivity of the ynamide scaffold for complex molecular editing. nih.gov In a broader context, the cleavage of C-C bonds, often facilitated by redox processes, is a fundamental strategy in biosynthesis and synthetic chemistry for modifying molecular frameworks. nih.govnih.gov
Divergent Alkynylative Difunctionalization of Amide Bonds via C-O versus C-N Cleavage
The divergent alkynylative difunctionalization of amides is a powerful strategy that allows for the selective cleavage of either the carbon-oxygen (C-O) or carbon-nitrogen (C-N) bond of the amide group, leading to the formation of two distinct product classes from a single starting material. This process typically involves the activation of the amide, often with an organometallic reagent, to form a tetrahedral intermediate. The fate of this intermediate—whether it undergoes C-O or C-N bond cleavage—can be controlled by factors such as the nature of the substituents on the amide nitrogen and the reaction conditions.
While extensive research has demonstrated the broad applicability of this methodology, specific studies detailing the use of This compound as a substrate in divergent alkynylative difunctionalization have not been extensively reported in the scientific literature. However, based on the general mechanism, one can postulate the potential outcomes if this compound were subjected to these reaction conditions.
Table 1: Postulated Products from Divergent Alkynylative Difunctionalization of a Generic Ynamide
| Cleavage Pathway | Activating Reagent (Example) | Nucleophile (Example) | Potential Product Type |
| C-O Cleavage | Grignard Reagent (R-MgX) | Terminal Alkyne | Propargylamine (B41283) |
| C-N Cleavage | Organolithium Reagent (R-Li) | Terminal Alkyne | Propargyl Alcohol |
In the context of a hypothetical reaction involving a generic ynamide, C-O cleavage would lead to a deoxygenative alkynylation, yielding a more complex amine. Conversely, C-N cleavage would result in a deaminative alkynylation, affording an alcohol derivative. The specific application of these principles to this compound would be a novel area of investigation.
Amide to Alkyne Interconversion through Deamidative Cross-Coupling
The direct conversion of an amide functional group into an alkyne represents a significant advancement in synthetic chemistry, offering a novel disconnection for the synthesis of acetylenic compounds. This transformation, known as deamidative cross-coupling, typically involves the activation of the amide C-N bond by a transition metal catalyst, often nickel or palladium, followed by coupling with an alkynyl partner. This method circumvents the need for traditional, and often harsh, methods for alkyne synthesis.
Currently, there is a lack of specific published research on the application of deamidative cross-coupling reactions to This compound . The inherent alkyne functionality within the molecule presents a unique case. A deamidative cross-coupling reaction on the amide portion of this compound would theoretically lead to a di-alkyne, a valuable building block in materials science and medicinal chemistry.
Table 2: Hypothetical Deamidative Cross-Coupling of this compound
| Catalyst System (Example) | Alkynyl Coupling Partner (Example) | Potential Product |
| Ni(cod)₂ / Ligand | Phenylacetylene | 1-Cyclohexyl-5-phenylpenta-1,3-diyne |
| Pd(OAc)₂ / Ligand | Trimethylsilylacetylene | 1-Cyclohexyl-5-(trimethylsilyl)penta-1,3-diyne |
The successful implementation of such a reaction would depend on the selective activation of the amide C-N bond in the presence of the existing internal alkyne. This presents a chemoselectivity challenge that would need to be addressed through careful selection of the catalyst and reaction conditions.
Skeletal Rearrangements of Amides to Access Nitrogen-Containing Scaffolds
Skeletal rearrangements of amides are powerful transformations that enable the rapid construction of complex nitrogen-containing cyclic and acyclic structures from readily available starting materials. These reactions involve the cleavage and formation of new bonds within the carbon skeleton, often triggered by the activation of the amide functionality. Classic examples include the Hofmann, Curtius, and Schmidt rearrangements, while more modern methods utilize transition metal catalysis or other activating agents to induce novel skeletal reorganizations.
The application of skeletal rearrangement protocols to This compound is an unexplored area of research. The presence of the ynamide moiety could lead to unique and predictable rearrangement pathways. For instance, under appropriate conditions, the ynamide could participate in intramolecular cyclization or cycloaddition reactions, potentially triggered by an initial rearrangement of the amide portion of the molecule.
Ynamides themselves are known to undergo various skeletal reorganizations, often leading to the formation of diverse heterocyclic systems. The combination of an amide and an ynamide within the same molecule, as in this compound, presents an intriguing platform for the discovery of novel rearrangement reactions and the synthesis of unique nitrogen-containing scaffolds. Future research in this area could uncover new synthetic pathways to valuable and complex molecular architectures.
Mechanistic Investigations and Computational Studies of 4 Cyclohexylbut 2 Ynamide Transformations
Elucidation of Reaction Pathways and Intermediates in Alkynamide Chemistry
The elucidation of reaction mechanisms involves detailing the step-by-step sequence of elementary reactions, which includes the identification of all intermediates and transition states. fiveable.me Alkynamides are versatile building blocks in organic synthesis due to the electronic properties of the ynamide functional group, which features a carbon-carbon triple bond attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both electrophilic and nucleophilic characteristics to the alkyne, enabling a wide range of chemical transformations. nih.gov
Identification of Key Transition States and Reaction Intermediates
A transition state is a high-energy, transient molecular configuration that exists for an extremely short time at the peak of the energy barrier between reactants and products. solubilityofthings.comorganicchemistrytutor.com In contrast, an intermediate is a more stable species that resides in a local energy minimum along the reaction coordinate and can sometimes be detected or even isolated. solubilityofthings.comyoutube.com The identification of these species is crucial for understanding the reaction pathway.
Computational studies have been instrumental in modeling the reaction mechanism of ynamide transformations. For instance, in the ynamide-mediated amide bond formation from carboxylic acids and amines, a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups (CP1) has been identified through computational analysis. rsc.org The subsequent aminolysis of this intermediate is proposed to proceed through a key transition state where the amine performs a direct nucleophilic substitution. rsc.org
The following table summarizes key concepts related to transition states and intermediates:
| Feature | Transition State | Intermediate |
| Definition | Highest energy point on a reaction coordinate diagram. organicchemistrytutor.com | A stable molecule formed during a multi-step reaction. youtube.com |
| Lifetime | Extremely short, often less than a picosecond. solubilityofthings.com | Longer than a transition state, from microseconds to hours. solubilityofthings.com |
| Stability | Unstable. youtube.com | Relatively stable, sometimes isolatable. youtube.com |
| Observation | Cannot be directly observed; inferred through indirect methods. solubilityofthings.com | Can be detected and characterized by analytical techniques. solubilityofthings.com |
Role of Catalyst-Substrate Interactions and Directing Group Assistance
Catalysts function by providing an alternative reaction mechanism with a lower activation energy. libretexts.org This is often achieved through specific interactions between the catalyst and the substrate. libretexts.org In the context of transformations involving amides, which are often weakly coordinating, strategies have been developed to enhance catalyst-substrate affinity. These include the use of alkali metal salts to promote favorable binding and the design of bifunctional ligands that can assist in substrate recruitment. nih.gov
The concept of a directing group is also pivotal. A directing group is a chemical entity that can bind to a catalyst and steer it toward a specific bond in the substrate, thereby controlling the regioselectivity of the reaction. emory.edu While traditionally, strongly coordinating directing groups have been used, there is a growing interest in using "native" functional groups inherent to the substrate, such as the amide group itself, to direct the catalyst. nih.gov Computational and experimental studies have shown that non-covalent interactions, such as hydrogen bonding and π-stacking, can play a significant role in stabilizing the transition state and influencing the stereochemical outcome of a reaction. escholarship.org For example, in palladium-catalyzed reactions, bifunctional ligands with strategically placed motifs can promote the key C–H activation step. nih.gov
Advanced Analytical and Spectroscopic Techniques for Mechanistic Insights
To validate the reaction pathways proposed by computational models and to gain a deeper understanding of reaction mechanisms, a variety of advanced analytical and spectroscopic techniques are employed.
In-Situ NMR Spectroscopy for Reaction Monitoring and Kinetic Analysis
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. nih.govuni-mainz.de This method provides detailed information about reaction kinetics and can help identify reaction intermediates that are only present under specific reaction conditions, such as elevated temperatures and pressures. nih.govwiley.com By acquiring a series of NMR spectra over the course of a reaction, researchers can track the concentration of reactants, products, and any observable intermediates as a function of time. nih.gov This data is crucial for determining reaction rates and elucidating the reaction mechanism. Recent advancements have even enabled in-situ NMR monitoring of reactions in metal containers, expanding the scope of this technique. uni-mainz.de
The table below outlines the key aspects of in-situ NMR for reaction analysis:
| Aspect | Description |
| Principle | Monitors changes in the NMR spectrum of a reaction mixture over time. nih.gov |
| Information Gained | Reaction kinetics, identification of intermediates, and mechanistic insights. nih.gov |
| Advantages | Non-destructive, provides real-time data, can detect labile species. uni-mainz.dewiley.com |
| Challenges | Requires efficient mixing for heterogeneous reactions, signal-to-noise considerations. nih.govresearchgate.net |
Isotopic Labeling Studies (e.g., 18O-labeling) to Trace Atom Incorporation
Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org By replacing a specific atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can follow the labeled atom's journey into the final products. wikipedia.orgsymeres.com This method is invaluable for elucidating reaction mechanisms. symeres.com The position of the isotope in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org For example, in the study of amide bond formation, ¹⁸O-labeling could be used to determine whether the oxygen atom in the resulting amide comes from the carboxylic acid or another source. The combination of stable isotope labeling with mass spectrometry and NMR spectroscopy has become a powerful tool in mechanistic studies. nih.gov
Other Spectroscopic and Crystallographic Methods for Intermediate Characterization
In addition to NMR and isotopic labeling, other spectroscopic techniques are vital for characterizing elusive reaction intermediates. Infrared (IR) ion spectroscopy, for instance, can provide structural information about mass-selected ionic intermediates in the gas phase. rsc.org This can be particularly useful for studying highly reactive species that are difficult to characterize in solution. nih.gov
X-ray crystallography provides definitive structural information for compounds that can be crystallized. nih.gov While it is challenging to obtain crystals of transient intermediates, in some cases, stable analogues or products derived from the intermediate can be characterized, providing indirect but valuable structural evidence. nih.govharvard.edu For example, the structure of a cyclized product can confirm the regiochemistry of a reaction, offering insights into the mechanism. nih.gov Mass spectrometry is also a key tool, not only for detecting the mass of intermediates but also for studying their fragmentation patterns, which can provide clues about their structure. nih.govuni-muenchen.de
Computational Chemistry Approaches to Reaction Mechanism and Design
Computational chemistry has become an indispensable tool for investigating the transformations of molecules like 4-Cyclohexylbut-2-ynamide. These methods provide deep insights into reaction mechanisms, electronic structures, and dynamic behaviors that are often difficult to probe through experimental means alone. By modeling transformations at a molecular level, researchers can predict reactivity, understand selectivity, and rationally design more efficient chemical processes.
Density Functional Theory (DFT) Calculations for Energy Profiles and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. jseepublisher.com It offers a balance between accuracy and computational cost, making it ideal for studying the complex transformations of this compound.
DFT calculations are employed to map the potential energy surface (PES) of a reaction. uio.no This involves locating the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species allow for the construction of a reaction energy profile, which details the thermodynamic and kinetic favorability of a proposed mechanistic pathway. For instance, in a hypothetical metal-catalyzed hydration of the alkyne moiety in this compound, DFT could be used to calculate the relative free energies of key steps, such as ligand exchange, migratory insertion, and reductive elimination.
Key insights derived from DFT studies include:
Reaction Energetics: Calculation of activation barriers (the energy required to reach a transition state) and reaction energies, which determine the rate and spontaneity of a reaction. researchgate.net
Electronic Properties: Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. chemrxiv.org The distribution and energies of these orbitals in this compound would indicate its susceptibility to nucleophilic or electrophilic attack.
Structural Information: Precise determination of bond lengths, bond angles, and dihedral angles for stable intermediates and short-lived transition states. researchgate.net
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Molecular Electrostatic Potential (MEP) mapping can reveal the partial charges on atoms, highlighting sites prone to reaction. ijcce.ac.ir
Below is an illustrative table of DFT-calculated relative free energies for a hypothetical reaction pathway involving this compound.
Table 1: Illustrative DFT-Calculated Relative Free Energies for a Hypothetical Catalyzed Reaction of this compound All energy values are hypothetical and for illustrative purposes.
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Catalyst | 0.0 |
| Intermediate 1 | π-Complex Formation | -5.2 |
| Transition State 1 | Nucleophilic Attack | +18.5 |
| Intermediate 2 | Vinylic Intermediate | -10.8 |
| Transition State 2 | Isomerization | +15.3 |
| Product Complex | Product Coordinated to Catalyst | -22.1 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Interactions
While DFT provides a static picture of discrete points on a reaction coordinate, Molecular Dynamics (MD) simulations offer insights into the dynamic evolution of a system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent effects, and binding events. nih.govnih.gov
For this compound, MD simulations are particularly valuable for studying its interactions within a complex environment, such as with an enzyme or a heterogeneous catalyst surface. chemrxiv.org Key applications include:
Conformational Analysis: The flexible cyclohexyl group and the rotatable amide bond of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape and identify the most populated and energetically favorable shapes. dovepress.com
Binding Pose and Affinity: When studying the interaction of this compound with a biological target, MD simulations can predict the preferred binding orientation (pose) and estimate the binding free energy, indicating the stability of the complex. dovepress.com
Solvent Effects: MD explicitly models solvent molecules, allowing for the study of how the solvent shell influences the structure and reactivity of the solute.
Mechanism of Interaction: Analysis of MD trajectories can reveal the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding between this compound and a binding partner. nih.gov
The following table illustrates the type of interaction data that can be extracted from an MD simulation of this compound in a hypothetical enzyme active site.
Table 2: Illustrative Analysis of Intermolecular Interactions from a 100 ns MD Simulation Data is hypothetical and for illustrative purposes.
| Interacting Residue (Enzyme) | Atom(s) in this compound | Interaction Type | Occupancy (%) |
|---|---|---|---|
| ASP 120 | Amide N-H | Hydrogen Bond | 85.4 |
| TYR 85 | Alkyne π-system | π-π Stacking | 45.2 |
| LEU 150 | Cyclohexyl Ring | Hydrophobic (van der Waals) | 92.1 |
Computational Ligand Design for Enhanced Selectivity and Reactivity
In many transformations of this compound, particularly those involving transition metal catalysis, the ligands coordinated to the metal center play a pivotal role in determining the outcome. numberanalytics.com Computational ligand design leverages molecular modeling techniques to rationally create or modify ligands to improve a catalyst's performance. nih.gov
The process involves a feedback loop between computational prediction and experimental validation. By systematically modifying a ligand's structure in silico and calculating its impact on the reaction's energy profile, chemists can identify promising candidates that enhance reactivity or control selectivity (e.g., regioselectivity or enantioselectivity). chemrxiv.orgnih.gov
For a reaction involving this compound, computational methods can be used to:
Tune Steric and Electronic Properties: Modify ligand substituents to alter the steric bulk and electron-donating or -withdrawing nature of the catalyst. numberanalytics.com For example, adding bulky groups to a ligand could favor the formation of one stereoisomer over another.
Stabilize Catalytic Species: Design ligands that stabilize the active catalytic species, preventing decomposition and increasing catalyst turnover. nih.gov
Enhance Substrate Binding: Modify the ligand scaffold to create a binding pocket that is complementary to the shape and electronic properties of this compound, thereby increasing reaction rates.
Ab Initio and High-Level Quantum Chemical Calculations for Benchmarking
Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of calculations that, in principle, solve the Schrödinger equation without using empirical parameters. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are more computationally demanding than DFT but offer higher accuracy. jseepublisher.com
Due to their computational cost, high-level ab initio calculations are typically not used to explore the entire potential energy surface of a reaction involving a molecule as large as this compound. Instead, they serve a crucial role in benchmarking . uni-mainz.de This involves performing highly accurate single-point energy calculations on the geometries of key structures (reactants, transition states, intermediates) that have been optimized at a lower level of theory, such as DFT.
This benchmarking process allows researchers to:
Validate DFT Results: By comparing the energies from a chosen DFT functional against a high-accuracy method like CCSD(T), chemists can assess the reliability of the DFT calculations for the specific chemical system.
Refine Energy Profiles: The more accurate energies from ab initio calculations can be used to correct the reaction and activation energies obtained from DFT, leading to a more quantitatively precise understanding of the reaction mechanism.
Investigate Problematic Cases: When different DFT functionals give conflicting results for a particular reaction step, high-level ab initio calculations can serve as a "gold standard" to resolve the discrepancy.
Advanced Catalysis and Methodological Development for Alkynyl Amide Chemistry
Principles of Catalyst Design for Selective Alkynamide Transformations
The precise control of chemical reactions involving the alkynyl amide moiety hinges on the design of the catalyst. Selectivity—whether it be chemo-, regio-, diastereo-, or enantioselectivity—is governed by the intricate interactions between the catalyst and the substrate.
Enantioselective synthesis, the production of a specific chiral form of a molecule, is of paramount importance, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities. buchler-gmbh.com For a molecule like 4-Cyclohexylbut-2-ynamide, transformations could introduce chirality, necessitating the use of chiral catalysts. The rational design of these catalysts, especially the ligands that coordinate to a metal center, is a cornerstone of modern asymmetric catalysis. mdpi.com
The design process often involves leveraging noncovalent interactions, such as hydrogen bonding, ion pairing, and π-system engagements, to create a well-defined chiral environment around the reactive site. mdpi.com For instance, ligands can be designed with hydrogen bond donor or acceptor sites that pre-organize the ynamide substrate, bringing it close to the catalyst's metal center in a specific orientation to control stereoselectivity. mdpi.com
A powerful strategy is the rapid structure-activity relationship (SAR) analysis, where various ligands are screened to optimize reaction outcomes. In a silver-catalyzed propargylic C–H amination, a new bis(oxazoline) (BOX) ligand was rationally designed through SAR, leading to excellent enantioselectivity (90–99% ee). nih.gov This approach could be applied to reactions on the propargylic position of a precursor to this compound.
Computational tools and machine learning are also becoming indispensable in predicting the performance of chiral catalysts, thereby accelerating the design and discovery of new, highly effective ligands. researchgate.net
Table 1: Example of Ligand Effect on Enantioselective Alkynylation This table illustrates how ligand choice dramatically impacts enantioselectivity in a representative reaction, a principle directly applicable to ynamide chemistry.
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | L1 | Toluene/CH₂Cl₂ | High | Moderate |
| 2 | L2 | Toluene/CH₂Cl₂ | 92 | 99:1 |
| 3 | L4 | Toluene/CH₂Cl₂ | High | Moderate |
| 4 | L5 | Toluene/CH₂Cl₂ | High | Moderate |
Data derived from a study on enantioselective alkynylation of isatins, demonstrating the critical role of the ligand in achieving high enantiocontrol. uva.es
Catalysts are broadly classified into two types: homogeneous and heterogeneous. youtube.com The choice between them for reactions involving this compound would depend on the specific synthetic goal.
Homogeneous catalysts exist in the same phase as the reactants (typically in solution). libretexts.org They are often molecularly well-defined complexes. Their major advantages include high activity, high selectivity, and mild reaction conditions, which are particularly beneficial for complex, enantioselective transformations. rsc.org However, the separation of the catalyst from the product mixture can be difficult and costly, hindering its recovery and reuse. rsc.org
Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). libretexts.org Their primary advantage is ease of separation from the reaction mixture (e.g., by simple filtration), which allows for straightforward catalyst recycling and continuous flow processes. rsc.org While traditionally associated with lower selectivity compared to their homogeneous counterparts, modern research focuses on designing highly selective solid catalysts, such as single-atom catalysts or supported molecular complexes. rsc.org
For the synthesis of fine chemicals like chiral derivatives of this compound, homogeneous catalysts are often preferred for their superior selectivity. researchgate.net However, a promising strategy involves combining the advantages of both by anchoring homogeneous complexes onto solid supports, creating catalysts that are both highly selective and easily recyclable. rsc.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Same phase as reactants youtube.com | Different phase from reactants youtube.com |
| Selectivity | Generally high rsc.org | Can be lower, but improving rsc.org |
| Activity | High, mild conditions rsc.org | Often requires higher temperatures/pressures |
| Catalyst Separation | Difficult, may require extraction or distillation rsc.org | Easy, by filtration or centrifugation rsc.org |
| Recyclability | Often poor rsc.org | Generally good rsc.org |
| Industrial Application | Large-scale bulk chemical production | Fine chemical synthesis, pharmaceuticals rsc.org |
Advanced catalytic strategies move beyond simple metal-ligand systems. Supramolecular and cooperative catalysis represent frontiers in achieving exceptional control over chemical reactions.
Supramolecular Catalysis: This approach uses large host molecules, such as cyclodextrins, to form inclusion complexes with reactants. nih.gov The cavity of the host acts as a microreactor, protecting unstable intermediates and orienting the substrate for a specific reaction pathway. nih.gov For this compound, a cyclodextrin (B1172386) could encapsulate the bulky cyclohexyl group, positioning the ynamide functionality for a selective transformation in an aqueous medium, aligning with green chemistry principles. nih.gov
Cooperative Catalysis: This involves two or more catalysts working in concert to achieve a transformation that is not possible with either catalyst alone. In the context of ynamide chemistry, a dual catalytic system might involve one catalyst activating the ynamide and another activating a reaction partner. For example, a rhodium catalyst used in combination with a chiral squaramide organocatalyst was shown to effectively control the enantioselectivity of an amide N-H bond insertion reaction. nih.gov Such a system could be envisioned for the functionalization of the N-H bond in this compound.
Sustainable Catalytic Approaches in Amide and Alkyne Chemistry
Modern chemical synthesis places a strong emphasis on sustainability. This involves designing processes that are not only efficient but also environmentally benign and economically viable.
The 12 Principles of Green Chemistry provide a framework for designing sustainable chemical processes. sigmaaldrich.comacs.org Catalysis is a cornerstone of this philosophy (Principle #9), as catalytic reagents are superior to stoichiometric ones in minimizing waste. acs.org
Key principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing byproducts. acs.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Microwave-assisted synthesis is one method that can offer rapid and efficient heating. athensjournals.gr
Use of Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, or conducting reactions under solvent-free conditions. scispace.comresearchgate.net
Reduce Derivatives: Avoiding unnecessary protection/deprotection steps, which add reagents and generate waste. sigmaaldrich.comacs.org
By applying these principles, the synthesis of alkynyl amides can be made more sustainable, reducing both environmental impact and production costs.
Many established catalytic reactions for alkyne and amide chemistry rely on precious metals like palladium, rhodium, and ruthenium. While effective, these metals are expensive, rare, and can be toxic. iith.ac.in A major goal of sustainable chemistry is to replace them with catalysts based on earth-abundant metals such as iron, copper, nickel, cobalt, and zinc. iith.ac.inpreprints.org
Research in this area is focused on developing catalysts from these abundant metals that can match or exceed the performance of their precious metal counterparts in terms of activity and selectivity. preprints.org
Furthermore, making catalysts recyclable is crucial for sustainability. One effective method is to immobilize the catalyst on a solid support. For example, bipyridine-functionalized ligands can be incorporated into mesoporous silica (B1680970) materials like SBA-15, which can then be used to support palladium or rhodium catalysts. These supported catalysts demonstrate good activity and can be recovered and reused multiple times. nih.gov Metal-free organocatalysts that are durable and recyclable also represent a highly sustainable alternative. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Rhodium |
| Ruthenium |
| Iron |
| Copper |
| Nickel |
| Cobalt |
| Zinc |
| Water |
| Carbon Dioxide |
Leveraging Photoredox and Electrocatalysis for Alkynamide Synthesis
The construction of the alkynamide functional group has been significantly advanced by the advent of photoredox and electrocatalysis. These methods utilize light energy or electric current, respectively, to generate highly reactive intermediates under mild conditions, often supplanting the need for harsh reagents or catalysts. uv.esx-mol.comsioc-journal.cn
Photoredox Catalysis
Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, enabling a wide range of transformations through single-electron transfer (SET) processes. orgsyn.org In the context of alkynamide synthesis, photocatalysis can be employed to activate substrates that are otherwise unreactive under thermal conditions. For instance, a photocatalyst-free approach for the synthesis of selenium-substituted spiro rsc.orgmdpi.comtrienones was developed from N-aryl alkynamides, where visible light induces a selenium radical cyclization. escholarship.org While a direct photoredox synthesis of this compound is not prominently documented, analogous transformations on related N-aryl alkynamides provide a blueprint for potential synthetic routes. These reactions often involve the generation of radical intermediates that undergo cyclization or coupling, showcasing the power of light-induced processes. escholarship.org
Research into the functionalization of N-arylacrylamides using photoredox catalysis to form sulfonated oxindoles or dihydroquinolinones further illustrates the potential of this technology. x-mol.comorganic-chemistry.orgrsc.org These methods, which use organic dyes like 4CzIPN as photocatalysts, proceed under mild conditions and demonstrate broad functional group tolerance, suggesting that similar strategies could be adapted for substrates like this compound. x-mol.comorganic-chemistry.org
Electrocatalysis
Electrosynthesis offers a green and powerful alternative to conventional chemical redox reactions by using electrons as traceless reagents. sioc-journal.cnrsc.org This technique allows for precise control over reaction potential, enabling highly selective transformations. sioc-journal.cn An electrochemical approach has been successfully developed for the oxidative halogenation and subsequent spirocyclization of N-aryl alkynamides. rsc.org This method operates at room temperature without the need for metal catalysts or external chemical oxidants, using simple lithium halides as the halogen source. rsc.org The reaction proceeds in good to excellent yields and demonstrates the viability of electrosynthesis for complex molecular construction. rsc.org
The following table summarizes a representative electrochemical synthesis of a halo-spirocyclization product from an N-aryl alkynamide, a transformation that highlights the potential for applying such methods to other alkynamides.
| Entry | Substrate | Halide Source | Solvent | Current (mA) | Yield (%) |
| 1 | N-(4-methoxyphenyl)-N-(phenylethynyl)acrylamide | LiCl | CH3CN/H2O | 10 | 85 |
| 2 | N-(4-methoxyphenyl)-N-(phenylethynyl)acrylamide | LiBr | CH3CN/H2O | 10 | 92 |
| 3 | N-(4-methoxyphenyl)-N-(phenylethynyl)acrylamide | LiI | CH3CN/H2O | 10 | 95 |
| This table is a representative example based on the electrochemical oxidative halocyclization of N-aryl alkynamides and does not represent the direct synthesis of this compound. Data is adapted from analogous reactions described in the literature. rsc.org |
These electrochemical methods are not only efficient but also offer pathways for scalability, including their integration into continuous flow systems. rsc.org
Process Intensification and Scalability: Flow Chemistry and Continuous Processing for Alkynamide Production
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe manufacturing processes. Flow chemistry, or continuous processing, has emerged as a transformative technology that addresses many of the limitations of traditional batch production. escholarship.orgacs.org By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety.
The inherent advantages of flow chemistry are particularly relevant for the synthesis of energetic or reactive intermediates, which are often encountered in alkynamide chemistry. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for efficient heat dissipation, mitigating the risks associated with highly exothermic reactions. escholarship.org
While a specific continuous flow synthesis for this compound is not detailed in the available literature, the principles have been applied to related processes. For example, the combination of electrochemistry with flow microreactors has been noted as a promising strategy for scaling up dearomative spirocyclizations of N-aryl alkynamides. rsc.org Such integrated systems can shorten reaction times and facilitate larger-scale production. rsc.org
A telescoped continuous flow process was successfully developed for the enantioselective synthesis of chiral building blocks, demonstrating the power of this technology for multi-step sequences without the need for isolating intermediates. This approach significantly enhances process efficiency and reduces waste. acs.org The table below outlines the key parameters from a representative multi-step flow process, illustrating the level of control and efficiency achievable.
| Step | Reaction | Catalyst/Reagent | Reactor Type | Residence Time | Throughput |
| 1 | Asymmetric Allylboration | Polymer-supported Chiral Phosphoric Acid | Packed-Bed Reactor | 15 min | 0.8 mmol/h |
| 2 | Selective Epoxidation | mCPBA | Coil Reactor | 5 min | 0.8 mmol/h |
| This table is a representative example of a telescoped continuous flow process for synthesizing chiral intermediates and does not represent the direct synthesis of this compound. Data is adapted from analogous reactions described in the literature. |
The successful application of flow chemistry to a wide array of organic transformations, including those involving reactive species like ynamides, underscores its potential for the efficient and scalable production of this compound and its derivatives. sioc-journal.cnescholarship.org The ability to integrate synthesis, work-up, and purification steps into a single, automated process makes flow chemistry a key enabling technology for the future of chemical manufacturing. acs.org
Applications of 4 Cyclohexylbut 2 Ynamide in Complex Molecule Synthesis and Research
Role as a Versatile Building Block for Nitrogen-Containing Heterocycles
Ynamides are exceptional building blocks for synthesizing nitrogen-containing heterocycles, as the nitrogen atom is inherently incorporated into the final product. nih.gov Various synthetic strategies, including transition-metal-catalyzed cyclizations, cycloadditions, and rearrangements, leverage ynamides to rapidly construct complex molecular architectures. nih.gov
Quinolinones and their isomers are significant heterocyclic motifs with a wide range of biological activities. mdpi.com Synthetic methods often involve the construction of the heterocyclic ring from acyclic precursors. Ynamides such as 4-Cyclohexylbut-2-ynamide are ideal substrates for such transformations due to their activated alkyne moiety.
One general approach involves the domino benzannulation of appropriately substituted precursors. For instance, a transition-metal-free, tandem Michael addition-intramolecular substitution (SNAr) process can be used to synthesize quinolines and isoquinolines from chloropyridyl ynones. nih.gov While this specific example uses a ynone, the underlying principle of using an activated alkyne for cyclization is directly applicable to ynamides. Another strategy is the N-heterocyclic carbene (NHC)-catalyzed synthesis, where an NHC attacks an aldehyde, and the resulting intermediate undergoes cyclization with a suitable partner to form the quinolin-4-one core. mdpi.com The electron-rich nature of the ynamide in this compound makes it a prime candidate for participating in these and other cyclization strategies to afford quinolinone and isoquinolone scaffolds.
Table 1: Selected General Methods for Quinolinone Synthesis
| Method | Key Reagents/Catalysts | Reaction Type | Ref. |
| Decarboxylating Cyclization | Isatoic anhydrides, 1,3-dicarbonyl compounds, Base (in H₂O) | Cyclization/Dehydration | mdpi.com |
| NHC-Catalyzed Synthesis | N-Heterocyclic Carbenes (NHCs), Aldehydes | Cyclization/Dehydration | mdpi.com |
| Domino Benzannulation | Chloropyridyl ynones, Nitromethane anion | Michael Addition-SNAr | nih.gov |
The indole (B1671886) and pyrrole (B145914) rings are fundamental components of numerous natural products and pharmaceuticals. Ynamide cyclizations provide powerful and modular routes to these important heterocycles. nih.gov
Similarly, pyrrole derivatives can be synthesized through metal-catalyzed cyclization of ynone-type starting materials. researchgate.net Gold-catalyzed reactions, for example, can facilitate the cyclization of propargyl-containing ketones with amine sources to furnish substituted pyrroles. researchgate.net A notable gold-catalyzed cascade cyclization of N-propargyl ynamides has been developed to produce functionalized indeno[1,2-c]pyrroles, demonstrating a regioselective cyclization onto the β-carbon of the ynamide. rsc.org
The reactivity of ynamides extends to the synthesis of more complex, fused ring systems. Transition metal catalysis is a key enabler for these transformations, providing access to novel bicyclic and polycyclic aza-heterocycles from simple ynamide precursors. bham.ac.uk
Research has demonstrated that a cobalt-catalyzed polycyclization sequence can provide rapid access to a range of novel bicyclic aza-cycles from easily prepared ynamides. bham.ac.uk This process shows broad functional group compatibility, allowing for significant variation in the ynamide structure. bham.ac.uk Furthermore, the choice of transition metal catalyst can be used to direct the reaction towards different structural outcomes. bham.ac.ukbham.ac.uk For example, starting from related materials, the selection of either a copper or a gold catalyst can lead to the construction of two structurally distinct nitrogen-containing heterocyclic scaffolds. bham.ac.ukbham.ac.uk These methodologies highlight the utility of ynamides like this compound as springboards to complex, multi-ring systems. bham.ac.uk
Table 2: Metal-Catalyzed Synthesis of Azacyclic Systems from Ynamides
| Catalyst System | Starting Materials | Product Type | Key Feature | Ref. |
| Cobalt Catalyst | Ynamides, N-(pivaloyloxy)amides | Bicyclic aza-cycles | Rapid access to novel bicyclic systems | bham.ac.uk |
| Gold Catalyst | N-propargyl ynamides | Functionalized indeno[1,2-c]pyrroles | Cascade cyclization | rsc.org |
| Copper or Gold Catalyst | Ynamides and related precursors | Structurally unique scaffolds | Catalyst-controlled scaffold diversity | bham.ac.ukbham.ac.uk |
Scaffold Diversity and Structural Elaboration Through this compound Derivatives
The true power of this compound in synthesis lies not only in its ability to form common heterocycles but also in its capacity to generate diverse and structurally unique molecular scaffolds that can be further elaborated.
The development of novel ynamide-based transformations is a key area of research aimed at expanding the library of accessible molecular frameworks for medicinal and pharmaceutical applications. bham.ac.uk The strategic selection of a transition metal catalyst can produce complementary and structurally unique scaffolds from very similar starting materials. bham.ac.ukbham.ac.uk This catalytic control allows for divergent synthesis, where a single precursor can be channeled into different product lines. Post-catalytic transformations on the resulting complex polycycles can offer further opportunities for diversification, although the reactive nature of the inherent functionalities can present challenges. bham.ac.ukbham.ac.uk
The ynamide functional group is itself a derivative of a propargylamine (B41283), containing an internal alkyne. Reactions that transform this core unit introduce new functionalities while building upon the inherent propargylamine structure. Light-mediated, metal-free reactions provide an environmentally friendly method for functionalizing ynamides. rsc.org For instance, the sulfonyl-iodination of ynamides using sulfonyl iodides under blue LED light proceeds rapidly and with high regio- and stereoselectivity to produce tetrasubstituted olefins. rsc.org These highly functionalized products serve as versatile intermediates that can be smoothly converted into a variety of other molecular structures, effectively using the original ynamide as a scaffold for further chemical elaboration. rsc.org
Precursors for Functional Materials and Organic Electronics Research
Ynamides, as a class of compounds, are recognized as multipurpose substrates in organic synthesis for creating materials with applications in life and material sciences. mdpi.com Their polarized carbon-carbon triple bond makes them stable yet highly reactive building blocks. mdpi.com This reactivity is central to their potential use in constructing larger, functional molecular systems relevant to organic electronics, a field that utilizes organic molecules in devices like LEDs, solar cells, and transistors. researchgate.netresearchgate.net
The ynamide functional group is a key component in the synthesis of molecules with significant optoelectronic properties. rsc.org A prominent strategy involves the reaction of ynamides with tetracyanoethylene (B109619) (TCNE) to form 1,1,4,4-tetracyanobutadiene (TCBD) derivatives. univ-rennes.fr This process, a sequence of [2+2] cycloaddition and retro-electrocyclization, creates powerful electron-accepting TCBD groups, which, when paired with the electron-donating part of the original ynamide, form potent "push-pull" chromophores. univ-rennes.frnih.govscispace.com These TCBD adducts exhibit strong absorption in the visible and near-infrared (NIR) regions and can display NIR luminescence in the solid state. nih.gov The specific properties of the resulting TCBD dye can be finely tuned by altering the substituents on the parent ynamide. scispace.comresearchgate.net
Another pathway to electronically active molecules is the synthesis of carbazoles from ynamide precursors through intramolecular dehydro Diels-Alder reactions. acs.org Carbazole derivatives are well-established as essential building blocks for a wide range of organic electronic applications, including as host materials in organic light-emitting diodes (OLEDs) and as components of organic semiconductors, owing to their thermal stability and hole-transporting properties. acs.orgmdpi.com
While specific data for this compound is not available, the properties of related ynamide-derived structures highlight the potential of this chemical class. The table below presents findings for various ynamides to illustrate the optoelectronic characteristics that can be achieved.
Table 1: Optoelectronic and Reaction Data for Ynamide-Derived Compounds
| Parent Ynamide Type | Reaction Type | Product Class | Key Findings | Reference(s) |
|---|---|---|---|---|
| Anthracene-Ynamide | Cycloaddition with TCNE | TCBD-Functionalized Dye | Panchromatic absorption extending into NIR-I; solid-state photoluminescence in far-red to NIR-II range. | nih.gov |
| N-sulfonyl Ynamides | Cycloaddition with TCNE | Sulfonamido-TCBD | Adducts exhibit two reversible reduction waves, indicating strong electron-accepting properties. | scispace.com |
| Ynamide with Cyclopropyl Group | Cycloaddition with TCNE | TCBD Derivative | Reaction proceeds in high yield (86%), demonstrating tolerance for sterically distinct groups. | scispace.com |
This table is for illustrative purposes based on related ynamide chemistry, as specific data for this compound is not present in the searched literature.
The structure of this compound, featuring a primary amide and a non-aromatic cyclohexyl group, would likely influence its reactivity and the electronic properties of any derived materials, a subject that invites further experimental study.
The alkyne functionality is a cornerstone of various polymerization methodologies aimed at creating advanced materials with controlled architectures and novel functions. ethz.chresearchgate.net Molecules containing carbon-carbon triple bonds can undergo polymerization through radical, cationic, anionic, or coordination mechanisms to form substituted polyacetylenes and other complex structures. libretexts.org
Research into ynamide chemistry has demonstrated their utility as monomers. For instance, 1,3-butadiynamides, which are ethynylogous versions of ynamides, have been successfully used in topochemical solid-state polymerizations to produce conjugated polymers with notable conductivity and optical nonlinearity. mdpi.com Furthermore, multicomponent polymerizations utilizing alkynes, diisocyanides, and diisocyanates have been developed to synthesize heterocyclic polymers, such as poly(maleimides), with high molecular weights and excellent thermal stability. researchgate.netchemrxiv.org These polymers exhibit good solubility and film-forming ability, with some possessing high refractive indices, making them suitable for optical applications. chemrxiv.org
The presence of a cyclohexyl group, such as that in this compound, is also of interest in polymer science. Studies on substituted polyacetylenes have specifically included those with cyclohexyl groups, suggesting their role in influencing the final properties of the polymer. scut.edu.cn The bulky, aliphatic nature of the cyclohexyl group in this compound could impart enhanced solubility in organic solvents and unique thermal characteristics to a resulting polymer, distinguishing it from polymers made from purely aromatic or smaller aliphatic monomers.
The table below summarizes results from polymerization reactions involving alkyne-based monomers, demonstrating the feasibility of creating high-performance polymers.
Table 2: Polymerization Data for Systems Utilizing Alkyne-Based Monomers
| Monomer Types | Polymerization Method | Polymer Class | Molecular Weight (Mw) | Polydispersity Index (Đ) | Reference(s) |
|---|---|---|---|---|---|
| Diisocyanates, Activated Alkynes, Diisocyanides | Multicomponent Cyclopolymerization | Poly(maleimide) | Up to 29,000 g/mol | 1.57 - 2.44 | chemrxiv.org |
| Diynes, Styrenes, Isocyanides | Metal-Free Multicomponent Polymerization | Poly(cyclopentadiene) | High molecular weights achieved | Not Specified | researchgate.net |
| Azides, Alkynes | Copper-Catalyzed Click Polymerization | Poly(triazole) | Up to 56,100 g/mol | Not Specified | researchgate.net |
This table presents data from related polymerization systems to show the potential of alkyne-containing monomers. Specific polymerization data for this compound is not available in the searched literature.
Given these precedents, this compound stands as a plausible candidate monomer for synthesizing novel polymers with potentially desirable physical and chemical properties.
Future Directions and Emerging Research Avenues for 4 Cyclohexylbut 2 Ynamide Chemistry
Discovery of Untapped Reactivity Profiles and Novel Transformations for Alkynyl Amides
The reactivity of ynamides, including 4-cyclohexylbut-2-ynamide, is typically dominated by the polarization of the carbon-carbon triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. brad.ac.uk However, recent research has begun to unveil more nuanced and previously untapped modes of reactivity, suggesting a rich and underexplored chemical space.
Future investigations into the reactivity of this compound and related alkynyl amides are expected to focus on several key areas:
Radical Reactions: While ionic pathways have been extensively studied, the exploration of radical-mediated transformations of ynamides is an emerging field. researchgate.net Serendipitous observations have revealed that under certain conditions, the reactivity of simple alkynes can surpass that of more electron-rich ynamides, leading to unique cyclization pathways. uohyd.ac.in For instance, sulfur radical-triggered cyclizations of yne-tethered ynamides have been shown to produce novel 4-thioaryl pyrroles, a transformation that contrasts with typical ynamide reactivity. uohyd.ac.innih.gov Future work could explore the reaction of this compound with various radical initiators to access novel heterocyclic scaffolds.
Photochemical Rearrangements: Photoinduced reactions represent another frontier in ynamide chemistry. Recent studies have demonstrated that photo-initiated radical processes can lead to unprecedented structural reshuffling of ynamides, including challenging C(sp)-N bond fission. springernature.com This opens the door to synthesizing complex and previously inaccessible molecules from relatively simple ynamide precursors. Applying these photochemical strategies to this compound could lead to novel molecular skeletons.
Novel Catalytic Systems: The development of new catalytic systems will be crucial for unlocking novel transformations of this compound. While gold and palladium catalysis are well-established in ynamide chemistry, other transition metals are gaining attention. nih.gov For example, nickel-catalyzed amidation of aryl alkynyl acids has been developed as an alternative route to alkynyl amides. nih.gov Furthermore, metal-free reaction conditions, such as amine-mediated cascade reactions, are being explored to generate diverse heterocyclic and carbocyclic systems from alkynyl amides. hud.ac.uknih.gov These methods are highly sensitive to the steric and electronic nature of the substituents, suggesting that the cyclohexyl group in this compound could impart unique selectivity. hud.ac.uknih.gov
Cascade Reactions: The inherent functionality of the ynamide moiety makes it an ideal participant in cascade reactions. Amine-mediated transformations of alkynyl amides can initiate a sequence of events, including conjugate addition and hydrolysis, to construct complex molecular architectures. nih.gov The Alder-ene reaction of alkynyl amides can generate a more reactive allene (B1206475) amide intermediate, which can then engage in further transformations. hud.ac.uknih.gov Investigating the participation of this compound in such cascades could provide efficient routes to polycyclic compounds.
Table 1: Emerging Reaction Types for Alkynyl Amides
| Reaction Type | Description | Potential Products from this compound |
| Radical Cyclization | Initiation by a radical species leads to intramolecular cyclization onto the ynamide. | Cyclohexyl-substituted pyrroles, azetidines. researchgate.netuohyd.ac.innih.gov |
| Photochemical Reshuffling | Light-induced bond fission and rearrangement of the ynamide backbone. springernature.com | Novel polycyclic and heterocyclic structures. |
| Metal-Free Cascade | Amine-initiated conjugate addition followed by a cascade of reactions. hud.ac.uknih.gov | Substituted fluorenones, pyrans, and arenes. |
| Alder-Ene Reaction | Formation of a reactive allene intermediate for further functionalization. hud.ac.uknih.gov | Amine-incorporated aromatic compounds. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Ynamide Synthesis
The vast and complex parameter space of chemical reactions presents a significant challenge to traditional optimization methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating the discovery and optimization of chemical transformations, including those involving ynamides.
Future research at the intersection of AI/ML and this compound chemistry will likely concentrate on:
Reaction Prediction: ML models, particularly recurrent neural networks (RNNs) and graph convolutional neural networks, are being developed to predict the outcomes of chemical reactions. acs.orgresearchgate.netnih.gov These models can learn from large datasets of known reactions to predict the feasibility of a proposed transformation and identify potential products. acs.orgresearchgate.netacs.org For instance, a bidirectional long-short-term memory with a self-attention mechanism (BiLSTM-SA) model has been used to predict the success rate of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a common transformation for alkynes. acs.org Such models could be trained on ynamide-specific reaction data to predict novel and efficient synthetic routes involving this compound.
Optimization of Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, and concentration) to identify optimal conditions for yield, selectivity, or other desired outcomes. beilstein-journals.orgresearchgate.net This data-driven approach can significantly reduce the number of experiments required compared to traditional one-variable-at-a-time methods. rjptonline.org The collaboration between Atinary Technologies and IBM Research Europe on the iodination of terminal alkynes demonstrated the power of a fully integrated AI, machine learning, and robotics workflow to optimize complex reactions. atinary.com A similar approach could be applied to optimize the synthesis and subsequent transformations of this compound.
Elucidation of Reaction Mechanisms: Computational chemistry, particularly density functional theory (DFT) calculations, can be combined with ML to elucidate complex reaction mechanisms. rsc.org For example, computational studies have provided detailed insights into the mechanism of ynamide-mediated amide bond formation. rsc.org ML can be used to analyze large datasets of computational results to identify key descriptors that govern reactivity and selectivity, providing a deeper understanding of the underlying principles of ynamide chemistry. researchgate.net
Table 2: Applications of AI/ML in Ynamide Chemistry
| AI/ML Application | Description | Relevance to this compound |
| Reaction Outcome Prediction | Using models like RNNs to predict the major products of a reaction. acs.orgresearchgate.netacs.org | In-silico screening of potential reactions and reagents for this compound. |
| Condition Optimization | Employing algorithms like Bayesian optimization to find optimal reaction parameters. beilstein-journals.orgresearchgate.net | Maximizing the yield and selectivity of synthetic transformations of this compound. |
| Mechanistic Insights | Combining computational chemistry with ML to understand reaction pathways. rsc.orgresearchgate.net | Gaining a deeper understanding of the factors controlling the reactivity of this compound. |
Cross-Disciplinary Research at the Interface of Chemical Biology, Materials Science, and Catalysis
The unique reactivity of the ynamide functional group makes it a valuable tool for forging new connections between chemistry and other scientific fields. The future of this compound chemistry will likely see its application in a variety of cross-disciplinary contexts.
Chemical Biology: Ynamides are emerging as powerful probes and reactants in biological systems. Their ability to act as electrophilic warheads allows for the selective targeting of nucleophilic residues in proteins, such as the carboxyl groups of aspartate and glutamate. researchgate.net This has led to the development of ynamide-based reagents for profiling ligandable residues in live cells and for creating novel covalent inhibitors. researchgate.net Ynamides have also been employed as zero-length cross-linkers for studying protein-protein interactions. acs.orgnih.gov The cyclohexyl group of this compound could be exploited to enhance binding to hydrophobic pockets in proteins, making it a promising scaffold for the design of new chemical biology tools and therapeutics. Furthermore, ynamides have been used for the chemoselective modification of cysteine residues in peptides and proteins, a strategy that is compatible with click chemistry for further functionalization. chemrxiv.orgnih.gov
Materials Science: The ethynylogous variants of ynamides, the 1,3-butadiynamides, are gaining attention as components of optoelectronic materials due to their push-pull electronic character and unique helical twisted frontier molecular orbitals. mdpi.comnih.gov While this compound is not a 1,3-butadiynamide, its conjugated system of an alkyne and an amide suggests potential for incorporation into larger conjugated systems with interesting electronic and photophysical properties. Future research could explore the polymerization of this compound or its incorporation into polymers and metal-organic frameworks (MOFs) to create novel functional materials.
Catalysis: The development of new catalytic transformations for ynamides is a vibrant area of research with implications beyond traditional organic synthesis. rsc.orgresearchgate.net For instance, catalytic intermolecular hydrofunctionalizations of ynamides provide a rapid and atom-economical route to multi-substituted enamides, which are valuable synthetic intermediates. rsc.orgrsc.org The insights gained from studying the catalytic reactions of this compound could inform the design of new catalysts for a wide range of chemical transformations.
Development of High-Throughput Experimentation and Automated Synthesis for Alkynamide Discovery
To fully explore the synthetic potential of this compound and other alkynyl amides, more efficient and rapid methods for reaction discovery and optimization are required. High-throughput experimentation (HTE) and automated synthesis are key enabling technologies in this endeavor.
High-Throughput Screening: HTE platforms allow for the rapid screening of a large number of reaction conditions in parallel, using small amounts of reagents. This is particularly valuable for discovering new catalytic systems and for optimizing reaction yields and selectivities. nih.gov Integrating HTE with ML algorithms can create a powerful closed-loop system for accelerated reaction development. nih.gov
Automated Synthesis and Flow Chemistry: Automated synthesis platforms, including flow chemistry systems, offer precise control over reaction parameters and enable the rapid synthesis of compound libraries. acs.orgacs.org Flow chemistry is particularly well-suited for photochemical reactions, as it allows for uniform irradiation and can be easily scaled up. nih.govacs.orgmdpi.com The development of automated and flow-based methods for the synthesis and functionalization of this compound would significantly accelerate the exploration of its chemical space. acs.orgnih.gov For example, a continuous flow photochemical reactor has been successfully used for the benzannulation of ynamides with diazo ketones. acs.org
The combination of HTE, automated synthesis, and AI/ML will create a paradigm shift in how chemical research is conducted. This integrated approach will enable the rapid discovery of novel reactivity profiles for this compound and pave the way for its application in a wide range of scientific and technological areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
